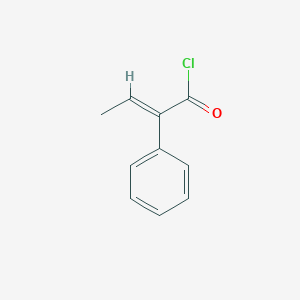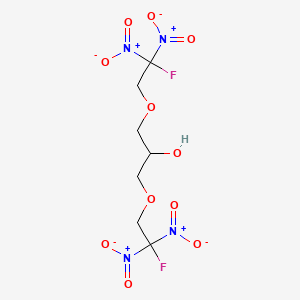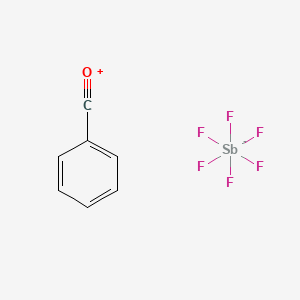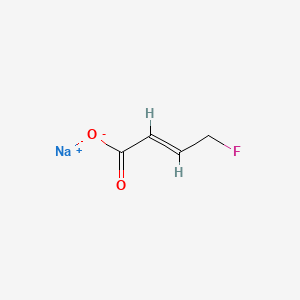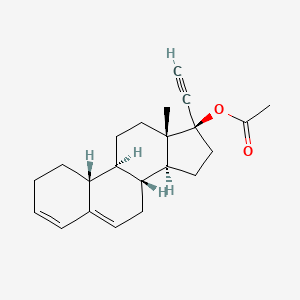![molecular formula C37H41N3O10S B13417473 (1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl and methoxy groups, as well as a spiro linkage that connects two large ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of the core ring systems, followed by the sequential addition of functional groups under controlled conditions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process. Additionally, purification methods such as chromatography and crystallization would be essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the methoxy groups can produce additional hydroxyl groups.
科学的研究の応用
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: Its chemical properties may be useful in the development of new materials and industrial processes.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. Additionally, the spiro linkage and large ring systems may enable the compound to fit into specific binding sites, modulating the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and a spiro linkage. This complexity allows for a wide range of chemical reactions and potential interactions with biological molecules, making it a valuable compound for scientific research.
特性
分子式 |
C37H41N3O10S |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one |
InChI |
InChI=1S/C37H41N3O10S/c1-15-8-18-9-20-35(44)40-21-12-48-36(45)37(19-11-23(46-4)22(41)10-17(19)6-7-38-37)13-51-34(26-25(21)33-32(49-14-50-33)16(2)29(26)42)28(40)27(39(20)3)24(18)30(43)31(15)47-5/h8,10-11,20-21,27-28,34-35,38,41-44H,6-7,9,12-14H2,1-5H3/t20-,21-,27+,28+,34+,35-,37+/m0/s1 |
InChIキー |
GJIXRKBWLMRSEU-SFDKHMBCSA-N |
異性体SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C([C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
正規SMILES |
CC1=CC2=C(C3C4C5C6=C(C(N4C(C(C2)N3C)O)COC(=O)C7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
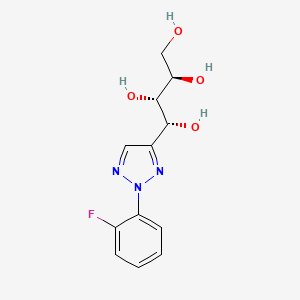


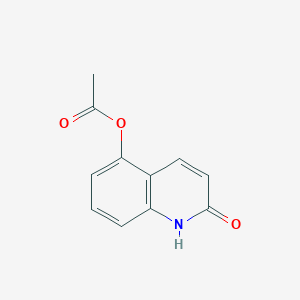
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
